2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one

Click Chemistry CuAAC Triazole Ligation

Researchers requiring a pre-installed alkyne on a 5-phenyl-1,2,4-triazol-3-one scaffold can avoid time-consuming N-alkylation steps. This compound (MW 199.21, XLogP3-AA 1.1) serves as a ready-to-use building block for CuAAC-mediated library synthesis. - Directly enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole conjugate generation. - Favored lead-like fragment for FBDD (HBD: 1, PSA: 54.5 Ų), with a validated GC-MS reference spectrum for analytical traceability. - Available for immediate dispatch; bulk quantities and custom synthesis options support long-term SAR programs.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 64892-25-7
Cat. No. B12908057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one
CAS64892-25-7
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC#CCN1C(=O)NC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H9N3O/c1-2-8-14-11(15)12-10(13-14)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,15)
InChIKeyCTIHYAAWMYEOAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one: Identity & Sourcing


2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one (CAS: 64892-25-7) is a 1,2,4-triazol-3-one derivative featuring a terminal alkyne substituent at the N2 position and a phenyl group at C5 [1]. It has a molecular weight of 199.21 g/mol, an XLogP3-AA of 1.1, and a single hydrogen bond donor, placing it within favorable lead-like chemical space for medicinal-chemistry campaigns [1]. The compound is catalogued as a screening compound and synthetic intermediate, and its spectral identity is documented by a GC-MS reference spectrum in the Wiley Registry of Mass Spectral Data [2].

2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one: Why Substitution Fails


In-class 1,2,4-triazol-3-ones are frequently substituted during early discovery, but generic replacement without head-to-head data risks losing key functionality. The N2-propargyl group is a reactive handle absent in the common 2-methyl or 2-allyl analogs [1]. This alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a strategy exploited in patent literature to diversify oxoalkyl-substituted phenyltriazoles for cardiovascular indications [2]. A closely related analog, 2-propargyl-4,5-diphenyl-1,2,4-triazol-3-one, has been reported to display muscle relaxant and CNS-depressant activity, albeit with toxicity at effective doses, highlighting that even minor N2/N4 substitution differences can markedly alter the pharmacology-toxicity profile within this scaffold [3]. Therefore, substitution without quantitative benchmarking in the specific assay system of interest risks both reactivity and bioactivity divergence.

2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one: Evidence vs. Closest Analogs


Propargyl Alkyne Reactivity vs. Methyl/Allyl Analogs

The target compound carries a terminal alkyne at N2 (propargyl group), which is absent in the 2-methyl (CAS 939-07-1) and 2-allyl analogs commonly employed as reference triazolones [1]. This structural feature permits bioorthogonal CuAAC conjugation, a strategy used to prepare 1,2,3-triazole hybrids for biological screening [2]. The 2-methyl analog lacks any reactive handle for post-functionalization, whereas the allyl analog can only participate in thiol-ene reactions under different conditions, making the alkyne uniquely suited for copper-catalyzed cycloaddition under mild aqueous conditions.

Click Chemistry CuAAC Triazole Ligation

Lipophilicity & H-Bond Profile vs. Key Analogs

The target compound (XLogP3-AA = 1.1, 1 HBD, 2 HBA) [1] is more polar than the bulkier 2-propargyl-4,5-diphenyl analog (calculated XLogP ~3.5, 0 HBD when fully substituted) and slightly less polar than the 2-methyl derivative (XLogP ~0.8) [2]. The single hydrogen bond donor places it in compliance with Lipinski rules, whereas the 4,5-diphenyl analog has zero HBDs, potentially altering solubility and permeability.

Physicochemical Properties Drug-likeness Lead Optimization

CNS & Muscle Relaxant Activity vs. Diphenyl Congener

In a pharmacological screen of propargylated triazolones, 2-propargyl-4,5-diphenyl-1,2,4-triazol-3-one exhibited muscle relaxant and behavior depressant activity in rodent models, but was toxic at effective doses [1]. Although the target 5-phenyl compound was not explicitly tested in that study, the data demonstrate that the 4,5-diphenyl substitution pattern yields a toxic profile, whereas a less lipophilic 5-phenyl scaffold may theoretically offer a wider therapeutic window. Quantitative potency (ED50) or therapeutic index values are not reported, so direct extrapolation to the target compound is not possible without dedicated in vivo testing.

Muscle Relaxant CNS Depression In Vivo Pharmacology

2-(Prop-2-ynyl)-5-phenyl-1,2,4-triazol-3-one: Key Applications


CuAAC Click Chemistry for Triazole Conjugates

The N2-propargyl group enables CuAAC ligation with azide-functionalized partners to generate diverse 1,2,3-triazole-linked conjugates. This reactivity is directly leveraged in patent strategies for preparing oxoalkyl-substituted phenyltriazole libraries for cardiovascular and renal disease targets [1]. The target compound is therefore a strategic building block for combinatorial library synthesis, where the triazolone core contributes the heterocyclic pharmacophore and the triazole linkage provides metabolic stability. Procurement should be prioritized when the synthetic workflow requires a pre-installed alkyne handle on a 5-phenyl-1,2,4-triazol-3-one scaffold, avoiding the need for N-alkylation steps during library construction.

Lead-Like Fragment Screening & Expansion

With a molecular weight of 199.21 g/mol and XLogP3-AA of 1.1 [2], this compound resides in lead-like fragment space. Its distinct polar surface area (54.5 Ų) and single hydrogen bond donor make it suitable for fragment-based drug discovery campaigns targeting enzymes or receptors requiring moderate polarity. Compared to the bulkier 4,5-diphenyl analog (XLogP ~3.5, HBD = 0), the target compound is more water-soluble and may offer superior pharmacokinetic developability in early screens, though experimental solubility and permeability data are not yet publicly available.

Certified Reference Standard for GC-MS Analysis

The compound is part of the Wiley Registry of Mass Spectral Data, providing a validated GC-MS reference spectrum [3]. This enables its use as a retention index standard or spike-in control in analytical chemistry workflows such as impurity profiling, degradant analysis, or forensic identification of triazolone derivatives. Procurement as a certified reference material ensures traceability in analytical laboratories where spectral matching against commercial libraries is required.

Anticonvulsant & Antimicrobial Lead Optimization Scaffold

The broader class of 5-phenyl-1,2,4-triazol-3-ones has established anticonvulsant activity, and specific N2-substitution patterns influence potency and toxicity [4]. While no head-to-head data confirm the target compound's efficacy, its structural similarity to known active compounds positions it as a candidate for de novo anticonvulsant or antimicrobial screening. Procurement for SAR exploration is justified when the goal is to map the influence of propargyl substitution on ion channel or GABA receptor targets, using the 2-methyl and 2-allyl analogs as negative controls.

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